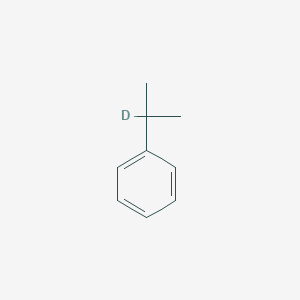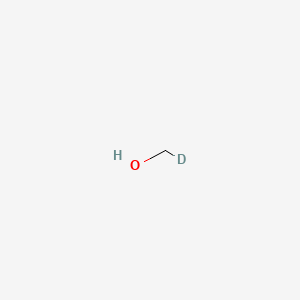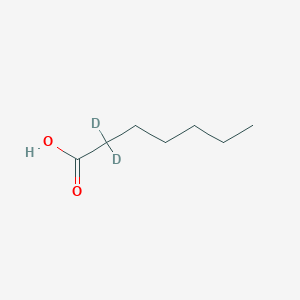
sclerotinin B
Vue d'ensemble
Description
Sclerotinin B is a secondary metabolite produced by the phytopathogenic fungus Sclerotinia sclerotiorum. It is known for its role as a plant growth regulator and has been identified as 3,6,8-trihydroxy-3,5,7-trimethyl-3,4-dihydroisocoumarin . This compound, along with sclerotinin A, has been isolated from the culture filtrate of Sclerotinia sclerotiorum and has shown significant biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sclerotinin B involves the isolation from the culture filtrate of Sclerotinia sclerotiorum. The culture is typically grown on a Czapek-Dox medium, and the filtrate is extracted with ethyl acetate . The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Sclerotinin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a hydroxybenzoic acid derivative, which makes it reactive towards electrophilic and nucleophilic reagents .
Common Reagents and Conditions
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
Applications De Recherche Scientifique
Sclerotinin B has several scientific research applications:
Mécanisme D'action
The mechanism of action of sclerotinin B involves its interaction with plant cellular pathways. It acts as a plant growth regulator by modulating the levels of growth hormones and affecting cellular processes such as cell division and elongation . The molecular targets and pathways involved include the inhibition of certain enzymes and the alteration of gene expression related to plant growth and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sclerotinin A: Another metabolite from Sclerotinia sclerotiorum with similar structure and biological activity.
Sclerin: A related compound with distinct biological properties.
Citrinolactones: Compounds from Penicillium citrinum with plant growth regulatory activity.
Uniqueness
Sclerotinin B is unique due to its specific structure, which includes three hydroxyl groups and three methyl groups on the isocoumarin ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research .
Propriétés
IUPAC Name |
3,6,8-trihydroxy-3,5,7-trimethyl-4H-isochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-5-7-4-12(3,16)17-11(15)8(7)10(14)6(2)9(5)13/h13-14,16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCJDGBOQAPHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC(=O)C2=C(C(=C1O)C)O)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















